molecular formula C14H7BrO2 B1265448 1-Bromoanthraquinone CAS No. 632-83-7

1-Bromoanthraquinone

Cat. No. B1265448
CAS RN: 632-83-7
M. Wt: 287.11 g/mol
InChI Key: CXTPIHZYOGDSLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Bromoanthraquinone and its analogs can be synthesized through various methods. One prominent approach involves the conversion of 1-aminoanthraquinone to its 2-hydroxymethyl-substituted derivative, which, under different conditions, yields carbaldehyde, carboxylic acid, and nitrile derivatives. These intermediates can undergo further reactions to produce bromaminic acid derivatives with excellent yields and purities. Direct conversion methods have also been developed, offering high yields and quality of bromaminic acid derivatives directly from 1-aminoanthraquinone (Malik, Baqi, & Müller, 2015).

Molecular Structure Analysis

The molecular structure of 1-bromoanthraquinone derivatives has been extensively studied, revealing their planarity and intramolecular interactions. For instance, the crystal structure of 2-bromo-1,4-dihydroxy-9,10-anthraquinone showcases a planar molecule with intramolecular hydrogen bonding, contributing to its stability and reactivity (Furukawa, Takehara, Inoue, & Kitamura, 2014).

Chemical Reactions and Properties

1-Bromoanthraquinone undergoes various chemical reactions, including Ullmann condensation to synthesize novel dyes and pharmacologically active compounds. The bromo substituent's presence facilitates reactions with alkyl-, aryl-, and aralkylamines under copper-catalyzed conditions, demonstrating the compound's versatility (Malik, Rashed, Wingen, Baqi, & Müller, 2016).

Scientific Research Applications

  • Specific Scientific Field : Pharmaceutical Chemistry and Textile Industry .
  • Summary of the Application : 1-Bromoanthraquinone, specifically in the form of Bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid), is an important precursor for obtaining dyes as well as biologically active compounds .
  • Methods of Application or Experimental Procedures : The synthesis of bromaminic acid analogues bearing different substituents at the 2-position of the anthraquinone core involves several steps . First, 1-Aminoanthraquinone is converted to its 2-hydroxymethyl-substituted derivative. Under different reaction conditions, this yields the corresponding carbaldehyde, carboxylic acid, and nitrile derivatives. The nitrile derivative is further reacted to obtain 1-amino-2-tetrazolylanthraquinone. Subsequent bromination using bromine in DMF leads to the corresponding bromaminic acid derivatives .
  • Results or Outcomes : The synthesized bromaminic acid derivatives are obtained in excellent isolated yields (>90%) and high purities . These brominated anthraquinones are valuable precursors for the preparation of anthraquinone drugs and dyes .

Safety And Hazards

The safety data sheet for 1-Bromoanthraquinone indicates that it is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Anthraquinones, including 1-Bromoanthraquinone, have been recognized for their potential in various therapeutic applications, particularly as anticancer agents . The development of new anticancer agents is warranted due to the emergence of drug-resistant cancers . Furthermore, controlled drug delivery systems are being explored for their potential to improve the efficacy and safety of drugs like 1-Bromoanthraquinone .

properties

IUPAC Name

1-bromoanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrO2/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTPIHZYOGDSLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10212556
Record name 1-Bromoanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromoanthraquinone

CAS RN

632-83-7
Record name 1-Bromoanthraquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromoanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 1 liter double mantle flask equipped with propeller or anchor stirrer, bromine inlet with metering pump, and reflux condenser attached to a waste gas adsorption unit, is charged with 1265 parts by weight of 1-nitroanthraquinone and 60 parts by weight of nitrobenzene. The mixture is heated to 240° C. and, at this temperature and with efficient stirring, elementary bromine is pumped in by means of the metering pump. The rate of addition is so chosen that gentle bromine reflux is always maintained in the reflux condenser. After about 200 to 220 ml of bromine have been added over 10 hours, no more bromine is taken up by the reaction mixture and the presence of 1-nitroanthraquinone can no longer be detected in a thin-layer chromatogram. The mixture is then cooled to 200° C. and the melt is discharged through the bottom outlet into 2 liters of vigorously stirred water. The resultant suspension is then refluxed and nitrobenzene is separated in a water separator. After about 1 hour the suspension is cooled to about 80° C., filtered, and the filter cake is washed with hot water and dried in vacuo at 120° C., affording 1400 parts by weight of 1-bromoanthraquinone in 96-97% purity. The yield, based on 1-nitroanthraquinone, is 97.5 %.
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Synthesis routes and methods II

Procedure details

In an apparatus as described in Example 1, 1265 parts pf 1-nitroanthraquinone are melted by heating to 240° C. and then elemental bromine is pumped in, with efficient stirring, at 245°-250° C. The rate of addition is so chosen that gentle bromine reflux is constantly mantained in the reflux condenser. After about 624 parts of bromine have been added over about 10 hours, no more bromine is taken up by the reaction mixture and the presence of 1-nitroanthraquinone can no longer be detected in a thin-layer chromatogram. The mixture is cooled to 200° C. and the melt is discharged into 1200 parts of efficiently stirred chlorobenzene. The resultant suspension is cooled to 20° C. and filtered. The filter cake is washed with chlorobenzene and the crystals are dried in vacuo at 120° C., affording 1350 parts of 1-bromoanthraquinone in 99-99.5% purity. The yield, based on 1-nitroanthraquinone, is 96%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
V Kratochvíl, M Nepraš, K Obruba - Collection of Czechoslovak …, 1974 - cccc.uochb.cas.cz
Monohalogeno derivatives of 9, 10-anthraquinone are important intermediates in the production of anthrimides and carbazole vat dyes. Electron absorption spectra of these substances …
Number of citations: 2 cccc.uochb.cas.cz
FH Day - Journal of the Chemical Society (Resumed), 1939 - pubs.rsc.org
… and hydrochloric acid at 200" and into 1-bromoanthraquinone by molecular bromine at 200". … The solid product was an orange cake of 1-bromoanthraquinone. It was boiled with water to …
Number of citations: 4 pubs.rsc.org
K Hamanoue, T Nakayama - Research on chemical intermediates, 1996 - Springer
… ) superposed on an unusually broad emission band (originating from the lower excited triplet state) owing to the relatively smaller triplet-triplet energy gap; for 1-bromoanthraquinone (1B…
Number of citations: 12 link.springer.com
BG Matthew - Journal of the Chemical Society, Faraday …, 1990 - pubs.rsc.org
… The reduction of 1-bromoanthraquinone in acetonitrile … produces the radical anion of 1-bromoanthraquinone. On irradiation, … mechanistic manner to 1-bromoanthraquinone in the light. …
Number of citations: 44 pubs.rsc.org
S Arai, M Hida, T Yamagishi - Bulletin of the Chemical Society of …, 1978 - journal.csj.jp
… 1-bromoanthraquinone radical anion were formed by an clectron transfer from copper(I) species to 1-bromoanthraquinone. … been also found that 1-bromoanthraquinone radical anion …
Number of citations: 56 www.journal.csj.jp
RG Compton, JC Eklund, L Nei - Journal of Electroanalytical Chemistry, 1995 - Elsevier
… of electrogenerated radical anions of 1-bromoanthraquinone. Again, comparison with … the photoelectrochemical reduction of 1-bromoanthraquinone to anthraquinone the source …
Number of citations: 11 www.sciencedirect.com
S Arai, M Hida, T Yamagishi, S Ototake - Bulletin of the Chemical …, 1977 - journal.csj.jp
… An induction period was present in the Ullmann condensation reactions of 1-bromoanthraquinone(AQBr) with 2-aminoethanol (AE) in the presence of CuBr or CuI in aprotic solvents …
Number of citations: 21 www.journal.csj.jp
VT Chumak, SM Shein - Kinet. Catal.(Engl. Transl.);(United States), 1985 - osti.gov
A kinetic study has been made of the reaction of 1-bromoanthraquinone with ammonia in water-dioxane solution in the presence of Cu(II) compounds. The occurrence of transitions Cu(II…
Number of citations: 0 www.osti.gov
K Hamanoue, T Nakayama, I Tsujimoto… - The Journal of …, 1995 - ACS Publications
… energy gap for 1-bromoanthraquinone made the internal conversion (from the upper to … for 1-bromoanthraquinone. Upon picosecond laser photolysis of a-chloroanthraquinones at room …
Number of citations: 24 pubs.acs.org
K Kojima, W Zhang, M Kondo, M Uchikawa… - Journal of Inorganic and …, 2007 - Springer
… 1), whereas our previous syntheses of 1-FcAq and 1,8-Fc 2 Aq were performed by the Pd(II)–Cu(I)-catalyzed cross-coupling reactions of ethynylferrocene with 1-bromoanthraquinone or …
Number of citations: 8 link.springer.com

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